molecular formula C11H18ClNOS B1492869 2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)butanamide CAS No. 2098115-81-0

2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)butanamide

Cat. No.: B1492869
CAS No.: 2098115-81-0
M. Wt: 247.79 g/mol
InChI Key: VTWFCZSMHQFCKN-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)butanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a chloro group, a cyclopropyl group, and a tetrahydrothiophen-3-yl group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)butanamide typically involves multiple steps, starting with the preparation of the butanamide core. The cyclopropyl group and tetrahydrothiophen-3-yl group are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)butanamide may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential therapeutic applications include its use as a precursor for pharmaceuticals. Its unique chemical properties may contribute to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The chloro group and the cyclopropyl group may play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity.

Comparison with Similar Compounds

  • 2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

  • 2-Chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide

Uniqueness: 2-Chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)butanamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(thiolan-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNOS/c1-2-10(12)11(14)13(8-3-4-8)9-5-6-15-7-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWFCZSMHQFCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C1CC1)C2CCSC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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